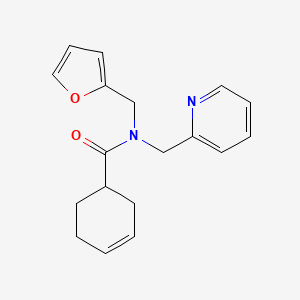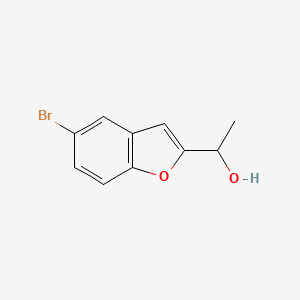
1-(5-Bromo-1-benzofuran-2-YL)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-1-benzofuran-2-YL)ethanol is an organic compound with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.081 g/mol . This compound is a derivative of benzofuran, a heterocyclic aromatic organic compound known for its diverse biological activities. The presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position of the benzofuran ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-1-benzofuran-2-YL)ethanol typically involves the bromination of benzofuran followed by the introduction of the ethanol group. One common method involves the bromination of 2-hydroxybenzofuran using bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-2-hydroxybenzofuran is then subjected to a Grignard reaction with ethyl magnesium bromide to yield this compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(5-Bromo-1-benzofuran-2-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-1-benzofuran-2-YL)ethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-1-benzofuran-2-YL)ethanol involves its interaction with various molecular targets. The bromine and hydroxyl groups play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. For instance, the compound may inhibit certain enzymes by forming hydrogen bonds with the active site residues, leading to a decrease in enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-1-benzofuran-2-YL)ethanol can be compared with other benzofuran derivatives such as:
1-(5-Bromo-1-benzofuran-2-YL)ethanone: This compound has a ketone group instead of a hydroxyl group, which alters its reactivity and biological activity.
1-(5-Bromo-1-benzofuran-2-YL)methanol: The presence of a methanol group instead of ethanol affects its solubility and interaction with biological targets.
5-Bromo-2-hydroxybenzofuran: Lacks the ethanol group, making it less versatile in chemical reactions but still valuable for studying the effects of bromine substitution on benzofuran’s biological activity.
The uniqueness of this compound lies in its combination of bromine and ethanol groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHGBROBZNHZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
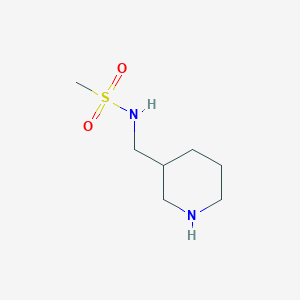
![(4-(4-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2632093.png)

![Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2632096.png)
![Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2632098.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOBUTANECARBOXAMIDE HYDROCHLORIDE](/img/structure/B2632102.png)
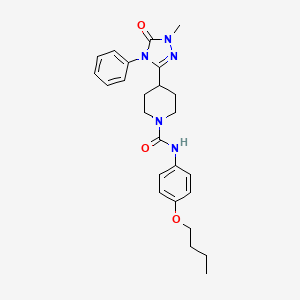
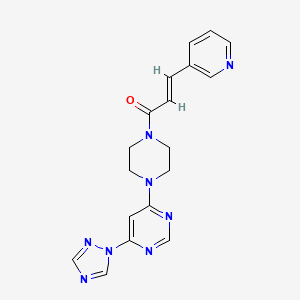
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoate](/img/structure/B2632107.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2632108.png)
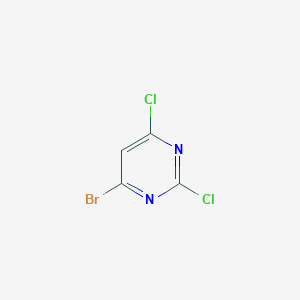
![Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2632113.png)
